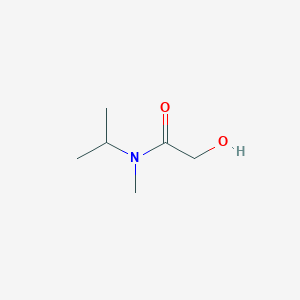![molecular formula C19H16N4O B065846 5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 194787-36-5](/img/structure/B65846.png)
5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Descripción general
Descripción
The compound “5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It has been studied for its potential antitubercular properties . The most potent derivative in this series was found to have a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Synthesis Analysis
The synthesis of this compound involves the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis
The molecular structure of this compound is based on the 7H-Pyrrolo[2,3-d]pyrimidine core, with a benzyloxy group attached at the 3-position of the phenyl ring and an amine group at the 4-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acid-catalysed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Aplicaciones Científicas De Investigación
Synthesis and Docking Studies : A study developed a method to synthesize N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a related compound, and carried out docking studies on the synthesized products (Bommeraa, Merugu, & Eppakayala, 2019).
Organic Synthesis : The use of phosphorus pentoxide in organic synthesis for preparing N-Aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines was explored in two studies, highlighting their potential in chemical synthesis (Jørgensen, El-Bayouki, & Pedersen, 1985); (Jørgensen, Girgis, & Pedersen, 1985).
Apoptosis Induction : A study reported the discovery of a compound that induced apoptosis in human breast cancer cells, through inhibition of tubulin polymerization, using a similar compound as a lead structure (Kemnitzer et al., 2009).
Biological Activity : Compounds with a similar structure were synthesized and evaluated for antibacterial and antioxidant activity, showing moderate efficacy in these areas (Maheswaran et al., 2012).
Synthesis Under Microwave Irradiation : The synthesis of derivatives under microwave irradiation was explored, indicating a method for efficient production of such compounds (Abdalha et al., 2011).
Antiproliferative and Antiviral Activity : Certain 4-substituted and 4,5-disubstituted derivatives showed significant antiproliferative and antiviral activities, suggesting their potential in cancer and antiviral therapies (Pudlo et al., 1990).
Antimitotic and Antitumor Activities : Some derivatives were discovered to possess antimitotic and antitumor activities, potentially offering new avenues for cancer treatment (Gangjee, Yu, Copper, & Smith, 2007).
Antioxidant Activity : A study synthesized new derivatives and evaluated their antioxidant activity, finding significant radical scavenging properties in some compounds (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(3-phenylmethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-18-17-16(10-21-19(17)23-12-22-18)14-7-4-8-15(9-14)24-11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H3,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRJZBYXLDCLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNC4=NC=NC(=C34)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596324 | |
| Record name | 5-[3-(Benzyloxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
194787-36-5 | |
| Record name | 5-[3-(Benzyloxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)

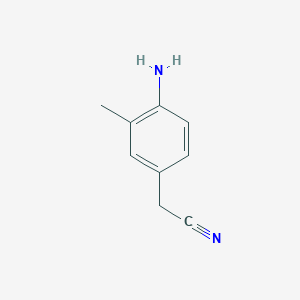
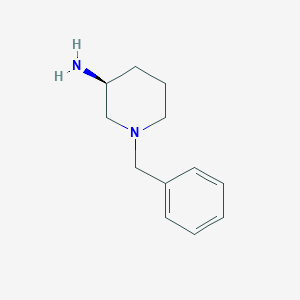

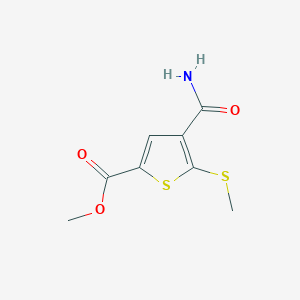


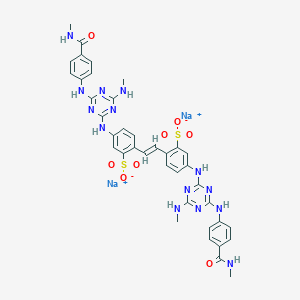
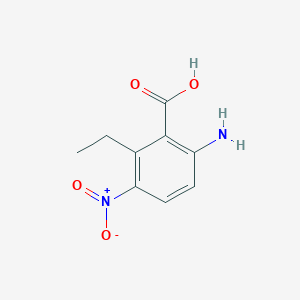

![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)
